molecular formula C13H18INO B216111 1-[3-(2-Iodophenoxy)propyl]pyrrolidine

1-[3-(2-Iodophenoxy)propyl]pyrrolidine

Cat. No.: B216111
M. Wt: 331.19 g/mol
InChI Key: GIVXPAGYFXVQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Iodophenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C13H18INO This compound features an iodophenyl group attached to a pyrrolidinylpropyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and reaction conditions can be optimized for efficiency and yield, ensuring the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Iodophenoxy)propyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iodophenyl ketones, while reduction may produce iodophenyl alcohols .

Mechanism of Action

The mechanism of action of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl group can participate in various chemical reactions, while the pyrrolidinylpropyl ether moiety can influence its binding affinity and selectivity for different targets . These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

1-[3-(2-iodophenoxy)propyl]pyrrolidine

InChI

InChI=1S/C13H18INO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2

InChI Key

GIVXPAGYFXVQKL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCOC2=CC=CC=C2I

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2I

Origin of Product

United States

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